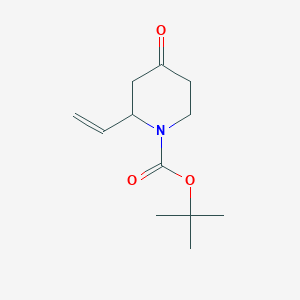
1-Boc-2-vinyl-4-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-2-vinyl-4-piperidinone, also known as tert-butyl 4-oxo-2-vinylpiperidine-1-carboxylate, is an organic compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . This compound is a piperidinone derivative, characterized by the presence of a vinyl group and a tert-butoxycarbonyl (Boc) protecting group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability.
Vorbereitungsmethoden
1-Boc-2-vinyl-4-piperidinone can be synthesized through various synthetic routes. One common method involves the reaction of tert-butyl 3,4-dihydro-4-oxo-2-vinylpyridine-1(2H)-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride, and an organic solvent, such as tetrahydrofuran, to facilitate the formation of the desired product.
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-Boc-2-vinyl-4-piperidinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: The vinyl group in this compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.
Reduction: The carbonyl group in the piperidinone ring can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
These reactions often require specific reagents and conditions to achieve the desired transformations. The major products formed from these reactions include epoxides, diols, alcohols, and free amines.
Wissenschaftliche Forschungsanwendungen
1-Boc-2-vinyl-4-piperidinone has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products. Its reactivity and stability make it a valuable intermediate in various synthetic pathways.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor ligands. Its structural features allow for the design of molecules with specific biological activities.
Medicine: this compound is employed in the synthesis of drug candidates and active pharmaceutical ingredients. Its versatility enables the creation of molecules with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Boc-2-vinyl-4-piperidinone is primarily related to its chemical reactivity and ability to undergo various transformations. The compound can interact with molecular targets, such as enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the targets, leading to specific biological effects.
For example, the vinyl group in this compound can participate in Michael addition reactions with nucleophiles, forming covalent adducts with target molecules. Additionally, the Boc protecting group can be selectively removed to expose the free amine, which can further interact with biological targets through hydrogen bonding and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
1-Boc-2-vinyl-4-piperidinone can be compared with other similar compounds, such as 1-Benzyl-4-piperidone and N-BOC-4-piperidinone . These compounds share structural similarities but differ in their functional groups and reactivity.
1-Benzyl-4-piperidone: This compound contains a benzyl group instead of a vinyl group, which affects its reactivity and applications. It is commonly used in the synthesis of pharmaceuticals and fine chemicals.
N-BOC-4-piperidinone: This compound lacks the vinyl group present in this compound, making it less reactive in certain transformations.
The uniqueness of this compound lies in its combination of a vinyl group and a Boc protecting group, which provides a versatile platform for diverse chemical transformations and applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-ethenyl-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-9-8-10(14)6-7-13(9)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOAUCXCMVLSET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
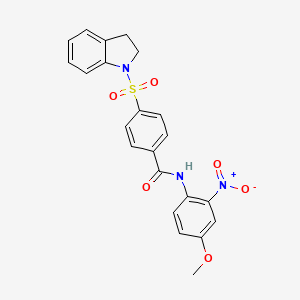
![5-amino-1-{5-ethyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}-1H-pyrazole-4-carbonitrile](/img/structure/B2786238.png)
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)
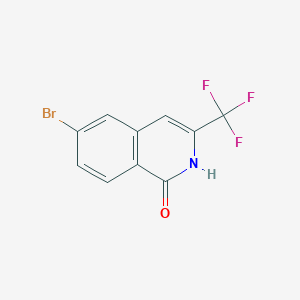
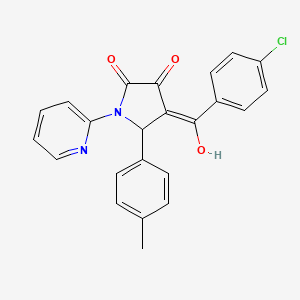
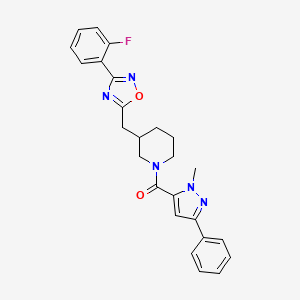
![N-(4-methylpyridin-3-yl)-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide](/img/structure/B2786248.png)
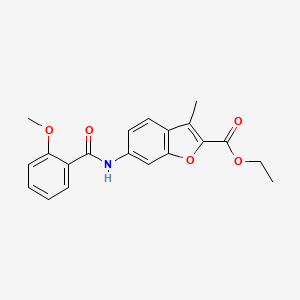
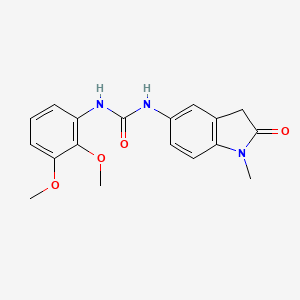
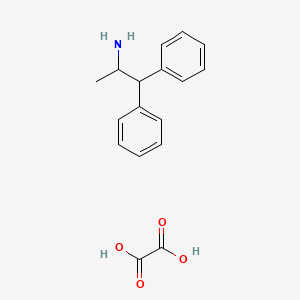
![N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide](/img/structure/B2786255.png)
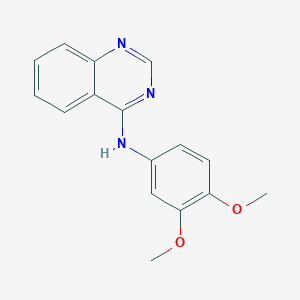
![ethyl 3-[4-(butan-2-yl)phenoxy]benzoate](/img/structure/B2786257.png)

